
2-Iodocyclooctan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodocyclooctan-1-ol is an organic compound with the molecular formula C8H15IO It is a cyclooctane derivative where an iodine atom is attached to the second carbon and a hydroxyl group is attached to the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Iodocyclooctan-1-ol can be synthesized through several methods. One common approach involves the iodination of cyclooctanol. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to achieve the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale iodination reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation or recrystallization may be employed to enhance efficiency and product quality.
Análisis De Reacciones Químicas
Types of Reactions: 2-Iodocyclooctan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides, amines, or thiols, under suitable conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction Reactions: The compound can be reduced to cyclooctanol using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Major Products:
Substitution: Depending on the nucleophile, products like 2-azidocyclooctan-1-ol or 2-thiocyanatocyclooctan-1-ol.
Oxidation: Cyclooctanone.
Reduction: Cyclooctanol.
Aplicaciones Científicas De Investigación
2-Iodocyclooctan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various organic transformations.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of iodine-containing compounds with biological molecules.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Iodocyclooctan-1-ol depends on the specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
2-Bromocyclooctan-1-ol: Similar structure but with a bromine atom instead of iodine. It has different reactivity due to the varying electronegativity and size of the halogen.
2-Chlorocyclooctan-1-ol: Contains a chlorine atom, leading to different chemical properties and reactivity.
Cyclooctanol: Lacks the halogen atom, making it less reactive in substitution reactions but still useful in other transformations.
Uniqueness: 2-Iodocyclooctan-1-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The larger size and higher polarizability of iodine make it a better leaving group, enhancing its utility in various chemical reactions.
Propiedades
Fórmula molecular |
C8H15IO |
|---|---|
Peso molecular |
254.11 g/mol |
Nombre IUPAC |
2-iodocyclooctan-1-ol |
InChI |
InChI=1S/C8H15IO/c9-7-5-3-1-2-4-6-8(7)10/h7-8,10H,1-6H2 |
Clave InChI |
KOWBCNSDRPWFGG-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(C(CC1)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


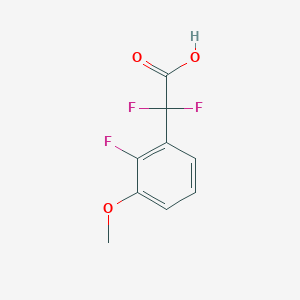
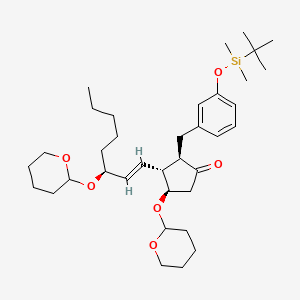
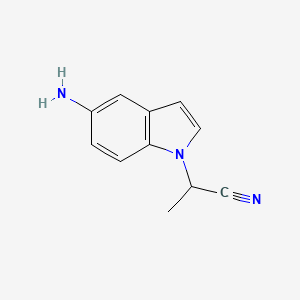
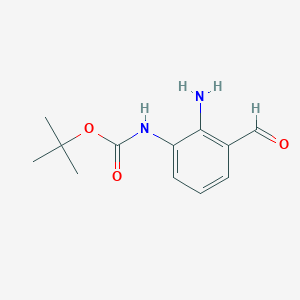
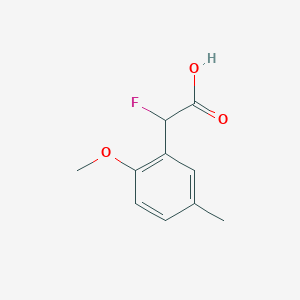
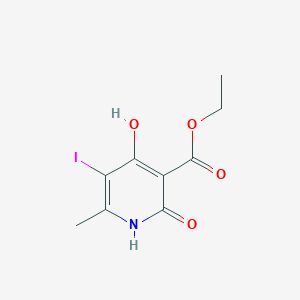
![2-([(2-Bromocyclohexyl)oxy]methyl)oxolane](/img/structure/B13077873.png)

![L-Proline, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4R)-](/img/structure/B13077876.png)
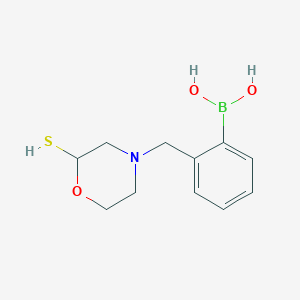
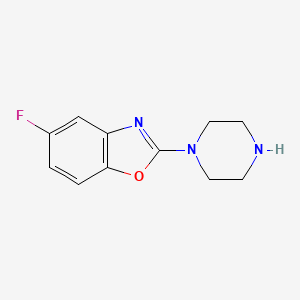

![tert-Butylrac-(1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylatehydrochloride](/img/structure/B13077907.png)
![N-[bis(furan-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B13077910.png)
